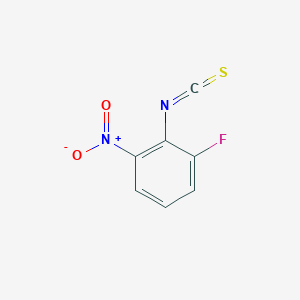
2-Fluoro-6-nitrophenyl Isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-nitrophenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of a fluorine atom at the 2-position and a nitro group at the 6-position on a phenyl ring, with an isothiocyanate functional group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-nitrophenyl Isothiocyanate typically involves the reaction of 2-fluoro-6-nitroaniline with thiophosgene or other suitable isothiocyanate-forming reagents. One common method includes the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide, which can be performed either as a one-pot process or a two-step approach . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often employs scalable and efficient methods. These methods may involve the use of continuous flow reactors and automated systems to handle the reagents and reaction conditions safely and efficiently. The choice of solvents, catalysts, and purification techniques are optimized to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-6-nitrophenyl Isothiocyanate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Electrophilic Addition: The nitro group can participate in electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines are commonly used. The reaction typically occurs at room temperature or slightly elevated temperatures.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents can be used to convert the nitro group to an amine.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Aminophenyl Isothiocyanates: Formed from the reduction of the nitro group.
Aplicaciones Científicas De Investigación
2-Fluoro-6-nitrophenyl Isothiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives and other nitrogen-containing compounds.
Biology: Employed in the labeling of biomolecules due to its reactive isothiocyanate group, which can form stable bonds with amines in proteins and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-nitrophenyl Isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins. This reactivity is exploited in various applications, including the labeling of proteins for detection and analysis. The nitro group can also influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl Isothiocyanate: Lacks the fluorine and nitro substituents, making it less reactive in certain contexts.
2-Chloro-6-nitrophenyl Isothiocyanate: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and applications.
4-Nitrophenyl Isothiocyanate: The nitro group is positioned differently, influencing its chemical behavior.
Uniqueness
2-Fluoro-6-nitrophenyl Isothiocyanate is unique due to the presence of both fluorine and nitro groups, which can enhance its reactivity and specificity in various chemical reactions. The fluorine atom can also influence the compound’s stability and interactions with other molecules, making it a valuable reagent in synthetic and analytical chemistry.
Propiedades
Fórmula molecular |
C7H3FN2O2S |
|---|---|
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
1-fluoro-2-isothiocyanato-3-nitrobenzene |
InChI |
InChI=1S/C7H3FN2O2S/c8-5-2-1-3-6(10(11)12)7(5)9-4-13/h1-3H |
Clave InChI |
CVWBBIXHFDWKCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)N=C=S)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13699156.png)
![5-Dimethylamino-1-methyl-3-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13699159.png)
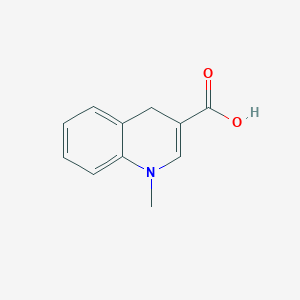
![Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate](/img/structure/B13699171.png)
![N-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]purin-6-yl]benzamide](/img/structure/B13699176.png)

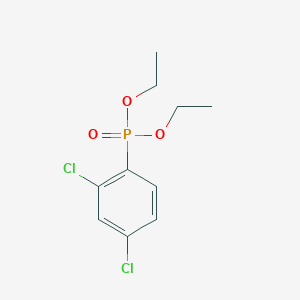
![4-[(tert-Butyldiphenylsilyl)oxy]benzylamine](/img/structure/B13699189.png)
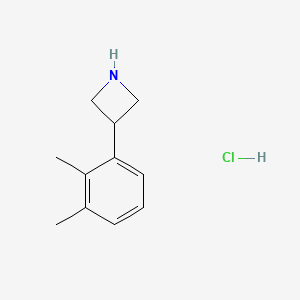

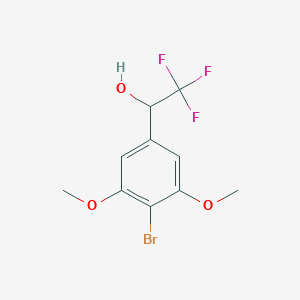

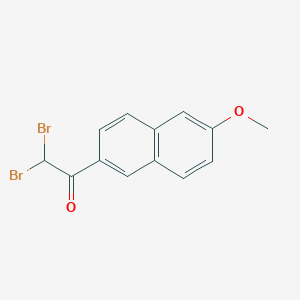
![(2S,4S)-1-Cbz-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]piperidine](/img/structure/B13699233.png)
